molecular formula C25H25N7O3S B2794337 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 714933-18-3

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2794337
CAS No.: 714933-18-3
M. Wt: 503.58
InChI Key: IFLOTPJEYYWKDV-UHFFFAOYSA-N
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Description

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H25N7O3S and its molecular weight is 503.58. The purity is usually 95%.
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Properties

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O3S/c1-29-21-20(22(33)28-24(29)34)32(15-16-36-25-26-18-9-5-6-10-19(18)35-25)23(27-21)31-13-11-30(12-14-31)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLOTPJEYYWKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a purine core and various functional groups, suggests a diverse range of biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N7O4S, with a molecular weight of approximately 469.52 g/mol. The structure includes a benzo[d]oxazole moiety and a piperazine ring, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC21H23N7O4S
Molecular Weight469.52 g/mol
PurityNLT 98%

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Activity

Recent research has highlighted the anticancer potential of related compounds in the purine class. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain benzodioxole derivatives induced cell cycle arrest at the G2-M phase in Hep3B liver cancer cells, indicating a potential mechanism for their anticancer activity .

Case Study:
In a comparative study on benzodioxole derivatives:

  • Compound 2a exhibited potent anticancer activity against Hep3B cells.
  • It reduced α-fetoprotein secretion significantly compared to untreated controls.
  • The compound induced cell cycle arrest similar to doxorubicin treatment .

Enzyme Inhibition

The compound's structural features suggest it may act as an enzyme inhibitor. Compounds with similar structures have been evaluated for their ability to inhibit enzymes associated with cancer progression and inflammation. For example, certain derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes.

Pharmacological Studies

Pharmacological evaluations using various assays have been conducted to assess the biological activity of this compound:

  • Cytotoxicity Assays: MTS assays demonstrated varying degrees of cytotoxic effects on different cancer cell lines.
  • Antioxidant Activity: The DPPH assay was employed to measure antioxidant capacity, with results indicating moderate antioxidant effects compared to standard agents like Trolox .

Q & A

Q. How can researchers elucidate the role of the benzo[d]oxazole-thioether moiety in target engagement?

  • Methodological Answer :
  • Photoaffinity labeling : Synthesize an analog with a diazirine group; irradiate to crosslink with proximal proteins, followed by pull-down and LC-MS/MS identification.
  • Alanine scanning mutagenesis : Modify residues in the putative binding pocket of the target protein to assess interaction loss .

Q. What techniques confirm intracellular accumulation and subcellular localization?

  • Methodological Answer :
  • Confocal microscopy : Tag the compound with a fluorophore (e.g., Cy5) and colocalize with organelle-specific dyes (e.g., MitoTracker).
  • LC-MS/MS quantification : Measure intracellular concentrations after lysing cells and normalizing to protein content .

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